N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide
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Overview
Description
N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide is a compound that features a piperazine ring, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Trifluoromethyl)phenyl]Acetamide: Similar in structure but lacks the piperazine ring.
N-[6-(1-piperazinyl)-3-pyridinyl]Acetamide: Similar but without the trifluoromethyl group.
Uniqueness
N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide is unique due to the combination of the piperazine ring, trifluoromethyl group, and pyridine ring
Properties
Molecular Formula |
C12H15F3N4O |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
N-[6-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C12H15F3N4O/c1-8(20)18-9-6-10(12(13,14)15)11(17-7-9)19-4-2-16-3-5-19/h6-7,16H,2-5H2,1H3,(H,18,20) |
InChI Key |
UURFCNCFAWHBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(N=C1)N2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
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